2-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoroacetic acid
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Overview
Description
2-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoroacetic acid is an organic compound that features a benzofuran ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives often involves cyclization reactions. For example, ethyl 2-(2,4-dimethoxybenzoyl)acetate and 3-methoxy phenol can be reacted in dichloroethane (DCE) as a solvent at 70°C in the presence of iron(III) chloride (FeCl3) as a catalyst and 2,2′-bipyridine as an additive to yield benzofuran derivatives .
Industrial Production Methods
Industrial production methods for benzofuran derivatives typically involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired derivative and its applications .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce hydrogenated compounds .
Scientific Research Applications
2-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoroacetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer and antibacterial properties.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anti-inflammatory effects.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1-benzofuran-5-yl (methoxy)acetic acid: A similar compound with a methoxy group instead of difluoroacetic acid.
Ethyl (6-hydroxy-5-methoxy-1-benzothien-3-yl)acetate: Another benzofuran derivative with different substituents.
Uniqueness
2-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoroacetic acid is unique due to the presence of the difluoroacetic acid group, which can impart distinct chemical and biological properties compared to other benzofuran derivatives .
Properties
Molecular Formula |
C10H8F2O3 |
---|---|
Molecular Weight |
214.16 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C10H8F2O3/c11-10(12,9(13)14)7-1-2-8-6(5-7)3-4-15-8/h1-2,5H,3-4H2,(H,13,14) |
InChI Key |
BPWFAYXXESLQEL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(C(=O)O)(F)F |
Origin of Product |
United States |
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